![molecular formula C10H5F3O B3152141 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one CAS No. 72839-12-4](/img/structure/B3152141.png)
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
Overview
Description
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propynone moiety
Mechanism of Action
Target of Action
The primary targets of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one are the serotonergic receptors , specifically the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the target of antidepressant medications .
Mode of Action
This compound interacts with its targets by modulating the serotonergic system . It binds to the 5-HT1A and 5-HT3 receptors, which leads to changes in the neurotransmission of serotonin . This interaction results in an antidepressant-like effect .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By binding to the 5-HT1A and 5-HT3 receptors, it modulates the release and reuptake of serotonin . This modulation can lead to an increase in serotonin levels in the synaptic cleft, enhancing the transmission of serotonin signals . The downstream effects include mood elevation and potential relief from depressive symptoms .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its antidepressant-like effect . It has been shown to exhibit a significant antidepressant-like effect in both the Forced Swimming Test (FST) and Tail Suspension Test (TST), two common animal models used to evaluate potential antidepressant compounds .
Biochemical Analysis
Cellular Effects
Related compounds have shown to induce antidepressant-like effects in mice, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that related compounds can modulate the serotonergic system, particularly the 5-HT 1A and 5-HT 3 receptors
Temporal Effects in Laboratory Settings
Related compounds have shown antidepressant-like effects in both the forced swimming test (FST) and tail suspension test (TST) .
Dosage Effects in Animal Models
Related compounds have shown antidepressant-like effects at dosages ranging from 1–50 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the propynone moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylphenyl ketone.
Reduction: Formation of 1-[3-(trifluoromethyl)phenyl]propan-2-ol or 1-[3-(trifluoromethyl)phenyl]propane.
Substitution: Formation of halogenated derivatives or other substituted phenylpropynones.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol: A related compound with an alcohol group instead of a ketone.
N-(3-((3-(Trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide: A compound with a similar trifluoromethylphenyl group but different functional groups.
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one is unique due to its specific combination of a trifluoromethyl group and a propynone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCAYPLSLNDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


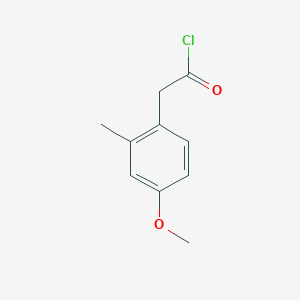
![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)
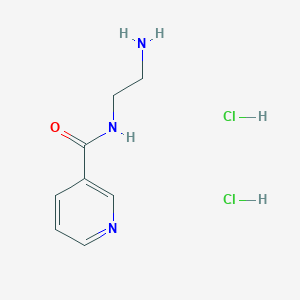
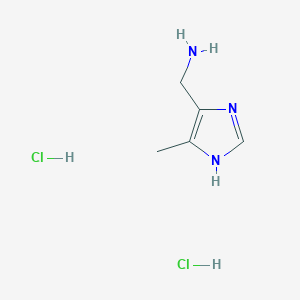
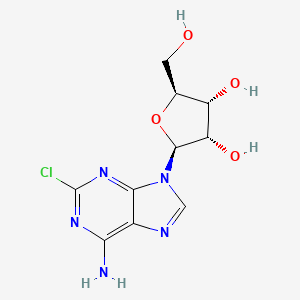
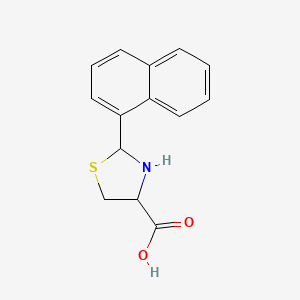
![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
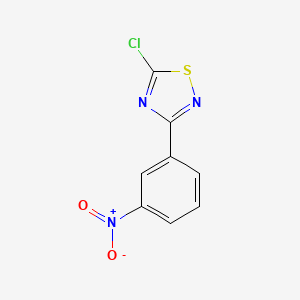
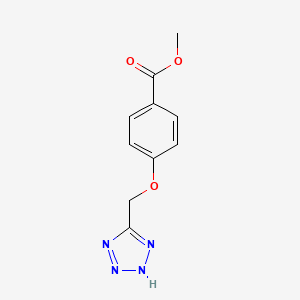
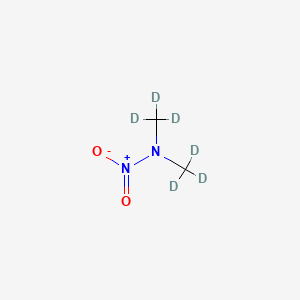
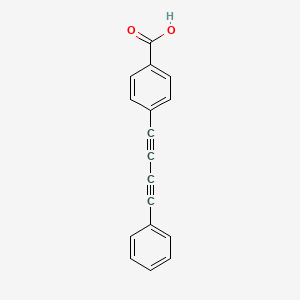
![N-(5-chloro-2-methoxyphenyl)-2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2,4,6-trien-5-yl}sulfanyl)acetamide](/img/structure/B3152147.png)
